molecular formula C5H9NO2 B1240710 2-Piperidinone, 1-hydroxy- CAS No. 26546-87-2

2-Piperidinone, 1-hydroxy-

Cat. No. B1240710
CAS RN: 26546-87-2
M. Wt: 115.13 g/mol
InChI Key: UPZBLXREZJIOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hydroxy-2-piperidinone is a member of piperidones.

Scientific Research Applications

Synthesis Methods and Applications

  • Asymmetric Synthesis : 2-Piperidinone, 1-hydroxy-, is used in diastereoselective approaches for synthesizing complex molecules. For example, it has been employed in the asymmetric synthesis of (-)-epiquinamide and (+)-swainsonine, highlighting its role in creating bioactive compounds (Si et al., 2015).

  • One-pot Synthesis Approach : A one-pot approach was developed to access trans-5-hydroxy-6-substituted-2-piperidinones, demonstrating the compound's versatility in streamlined synthetic processes. This method was used for the asymmetric synthesis of enantiomers like (-)-CP-99,994 (Si et al., 2014).

  • Diverse Synthesis Applications : The compound has been utilized in diverse synthesis applications, including the efficient diastereoselective formation of trans-5-hydroxy-6-substituted 2-piperidinones skeletons, used in asymmetric syntheses of compounds like (+)-L-733, 060 and (+)-CP-122721 (Liu et al., 2017).

Chemical Analysis and Properties

  • NMR Spectroscopy : The 2-Piperidinone, 1-hydroxy- derivatives, particularly 2,6-diaryl-1-hydroxy piperidin-4-one oximes, have been analyzed using NMR spectroscopy. This study contributes to understanding their structural and conformational properties (Díaz et al., 2000).

Biological and Medical Research

  • Anticancer Potential : Novel hydroxyl-substituted derivatives of 2-Piperidinone, 1-hydroxy-, have shown potential as anticancer agents. These derivatives displayed cytotoxicity against various human carcinoma cell lines, indicating their therapeutic potential in cancer treatment (Zhang et al., 2019).

  • Enzyme Inhibitor Development : The compound has been involved in the discovery of potent enzyme inhibitors, like AMG 232, which is used in treating cancer. This highlights its role in developing targeted therapies for serious diseases (Rew & Sun, 2014).

properties

CAS RN

26546-87-2

Product Name

2-Piperidinone, 1-hydroxy-

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

1-hydroxypiperidin-2-one

InChI

InChI=1S/C5H9NO2/c7-5-3-1-2-4-6(5)8/h8H,1-4H2

InChI Key

UPZBLXREZJIOHJ-UHFFFAOYSA-N

SMILES

C1CCN(C(=O)C1)O

Canonical SMILES

C1CCN(C(=O)C1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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